

3-Ethynylbenzoic acid solubility in organic solvents

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An In-depth Technical Guide to the Solubility of **3-Ethynylbenzoic Acid** in Organic Solvents

Abstract

3-Ethynylbenzoic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry, materials science, and organic synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and the feasibility of formulation for drug delivery. This guide provides a comprehensive analysis of the solubility characteristics of **3-ethynylbenzoic acid**. It synthesizes theoretical principles, analyzes the impact of molecular structure on solvent interactions, and presents a detailed, field-proven protocol for the experimental determination of its solubility. Due to a notable absence of published quantitative solubility data for this specific compound, this document leverages data from structural analogues to provide reasoned estimations, thereby highlighting a critical knowledge gap and empowering researchers to generate the precise data required for their applications.

Introduction: The Significance of 3-Ethynylbenzoic Acid

3-Ethynylbenzoic acid (CAS 10601-99-7, Molecular Weight: 146.14 g/mol) is a rigid, aromatic carboxylic acid featuring two key functional groups: a carboxylic acid and a terminal alkyne.^[1] This unique combination allows for orthogonal chemical modifications, making it a valuable

synthon. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the terminal alkyne is amenable to a host of powerful transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and polymerization.

Understanding and controlling the solubility of this compound is a non-trivial prerequisite for its effective application. Poor solubility can lead to low reaction yields, challenging purifications, and unpredictable bioavailability in pharmaceutical contexts.^[2] This guide serves as a foundational resource for any scientist looking to work with **3-ethynylbenzoic acid**, providing the theoretical grounding and practical methodologies necessary to make informed decisions about solvent selection and handling.

Physicochemical Properties & Molecular Structure Analysis

The solubility behavior of **3-ethynylbenzoic acid** is a direct consequence of its molecular architecture. The molecule can be deconstructed into three key regions, each contributing distinct intermolecular forces.

- **Carboxylic Acid Group (-COOH):** This is the primary polar and protic center of the molecule. It is a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen). This group is responsible for its acidic nature, with a predicted pKa of approximately 3.99, making it a moderately strong organic acid.^[3]
- **Phenyl Ring:** The benzene ring is a large, nonpolar, and hydrophobic component. It primarily interacts via van der Waals forces (specifically, dispersion forces) and can participate in π - π stacking interactions.
- **Ethynyl Group (-C \equiv CH):** The terminal alkyne is a relatively nonpolar, linear functional group. The sp-hybridized C-H bond has weak acidic character and can act as a very weak hydrogen bond donor. The triple bond itself has electron density (π -system) that can interact with polarizable solvents.

The crystal structure of **3-ethynylbenzoic acid** reveals that in the solid state, molecules form classic acid-acid inversion dimers through strong O-H \cdots O hydrogen bonds between their

carboxylic acid groups.[4] To dissolve the solid, a solvent must provide sufficient energy and favorable interactions to overcome this stable crystal lattice.

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6] This can be refined by considering the specific intermolecular forces at play between **3-ethynylbenzoic acid** (the solute) and a potential solvent.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carboxylic acid group by forming strong hydrogen bonds, disrupting the solute-solute dimers found in the crystal lattice. Therefore, **3-ethynylbenzoic acid** is expected to exhibit high solubility in these solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone, THF): These solvents are strong hydrogen bond acceptors but lack a donor proton. They can interact strongly with the carboxylic acid's hydroxyl proton. Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to disrupt hydrogen bonding networks. Acetone and THF are also good hydrogen bond acceptors. Solubility is expected to be high to moderate in this class, likely following the order of polarity and hydrogen bond accepting strength: DMSO > DMF > Acetone > THF.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are incapable of forming hydrogen bonds and cannot effectively solvate the highly polar carboxylic acid group. While the phenyl ring offers some favorable interaction with toluene (a fellow aromatic), the energy required to break the crystal lattice is not sufficiently compensated. Consequently, **3-ethynylbenzoic acid** is expected to have very low solubility in nonpolar solvents.
- **Solvents of Intermediate Polarity** (e.g., Dichloromethane, Ethyl Acetate): These solvents present a mixed case. Dichloromethane can act as a very weak hydrogen bond donor, while ethyl acetate is a hydrogen bond acceptor.[1] They can interact with different parts of the solute molecule. Solubility is predicted to be low to moderate.

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

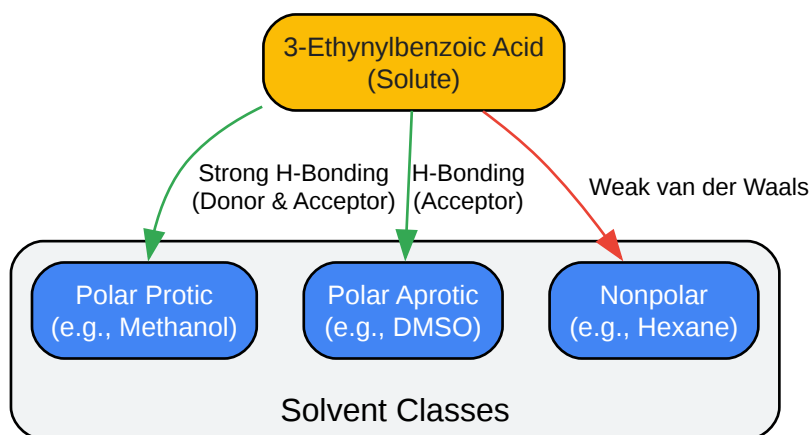


Figure 1. Solute-Solvent Interactions

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Caption: Key interactions between **3-ethynylbenzoic acid** and solvent classes.

Estimated Solubility Profile of 3-Ethynylbenzoic Acid

While direct experimental data is scarce, we can construct an estimated solubility profile based on the principles above and published data for close structural analogues like benzoic acid and 3-nitrobenzoic acid.^{[1][7]} The ethynyl group is less polar than a nitro group but provides more structural rigidity and different electronic properties than a simple hydrogen in benzoic acid.

Table 1: Estimated Qualitative Solubility of **3-Ethynylbenzoic Acid** at Ambient Temperature (20-25 °C)

Solvent Class	Solvent	Predicted Solubility	Rationale for Estimation
Polar Protic	Methanol	High	Excellent H-bond donor/acceptor. Benzoic acid exhibits high solubility in methanol. ^[1] The ethynyl group is not expected to significantly reduce compatibility.
Ethanol	High	Similar to methanol, provides strong H-bonding interactions. Benzoic acid solubility is very high in ethanol. ^{[8][9]}	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very High	Exceptionally strong H-bond acceptor and highly polar, very effective at dissolving carboxylic acids.
N,N-Dimethylformamide (DMF)	Very High	Strong H-bond acceptor and highly polar, similar to DMSO.	
Acetone	Moderate to High	Good H-bond acceptor. Benzoic acid is readily soluble in acetone.	
Tetrahydrofuran (THF)	Moderate	Moderate H-bond acceptor, less polar than acetone.	

Intermediate	Dichloromethane (DCM)	Low to Moderate	Can engage in weak H-bonding. Benzoic acid has limited but measurable solubility. [10] The nonpolar regions of the solute will interact favorably.
Ethyl Acetate	Moderate	Good H-bond acceptor with significant nonpolar character. Provides a balance of interactions. Benzoic acid is known to be soluble in ethyl acetate.[8]	
Nonpolar	Toluene	Low	Aromatic nature provides some favorable π -stacking with the phenyl ring, but cannot solvate the carboxylic acid. Benzoic acid has low solubility.[7]
Hexane	Very Low / Insoluble	Aliphatic nonpolar solvent. Lacks any effective mechanism to interact with the polar carboxylic acid group and overcome the crystal lattice energy.	

Note: This table presents estimations and should be confirmed by experimental measurement for any critical application.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, which is considered the gold standard by regulatory bodies and in academic research.^{[11][12]} This protocol ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to become saturated. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).

Materials and Equipment

- **3-Ethynylbenzoic acid** (solid, high purity)
- Organic solvents (analytical grade or higher)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm or 0.45 μm , compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

- Preparation:
 - Add an excess of solid **3-ethynylbenzoic acid** to a series of vials (e.g., 20 mL scintillation vials). "Excess" is critical; a good rule of thumb is to add enough solid such that a visible amount remains undissolved at the end of the experiment.
 - Causality: Using an excess of solid ensures that the dissolution process reaches its equilibrium limit, defining the saturation point. Without excess solid, you would only measure the amount added, not the solubility limit.
- Solvent Addition:
 - Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
 - Seal the vials tightly with caps that have a solvent-resistant liner (e.g., PTFE) to prevent evaporation during the experiment.
- Equilibration:
 - Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
 - Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most organic systems to reach equilibrium.^[13] Preliminary experiments can be run to confirm the time needed to reach a plateau in concentration.
 - Causality: Constant temperature is crucial as solubility is highly temperature-dependent.^[7] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and preventing localized saturation gradients.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

- To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.
- Causality: It is imperative that the solution analyzed is free of any undissolved microcrystals, as these would artificially inflate the measured concentration. Settling followed by centrifugation provides a robust method for clarification.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
 - For an extra level of certainty, filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.
 - Self-Validation: The filtration step validates the clarity of the supernatant. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
 - Accurately dilute the saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of your analytical method's calibration curve.
- Quantification:
 - Prepare a series of calibration standards of **3-ethynylbenzoic acid** of known concentrations in the same solvent.
 - Analyze the standards and the diluted sample using a validated analytical method (e.g., measuring absorbance at the λ_{max} via UV-Vis, or peak area via HPLC).
 - Construct a calibration curve (e.g., Absorbance vs. Concentration) and determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, g/L, or mol/L).

The following diagram outlines this experimental workflow.

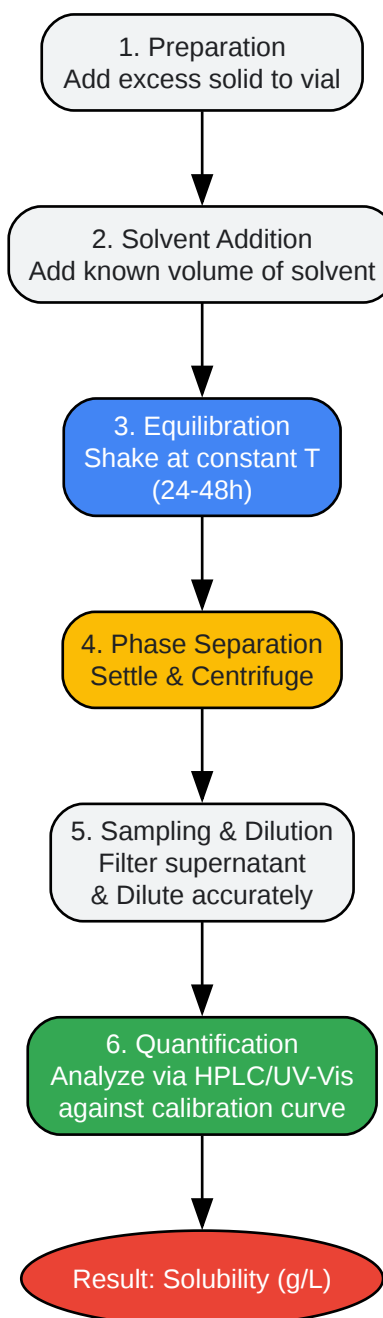


Figure 2. Shake-Flask Solubility Determination Workflow

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Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Practical Implications

3-Ethynylbenzoic acid presents a solubility profile dominated by its polar carboxylic acid group. It is predicted to be highly soluble in polar protic and aprotic solvents (alcohols, DMSO, DMF) and poorly soluble in nonpolar media (alkanes). This profile provides clear guidance for its practical application:

- For Synthesis: Polar aprotic solvents like THF, DMF, or ethyl acetate are likely excellent choices for reactions involving the carboxylic acid (e.g., amide couplings) or the alkyne (e.g., Sonogashira couplings), as they should provide good solubility for the starting material.
- For Purification: The significant difference in solubility between polar and nonpolar solvents suggests that crystallization is a highly viable purification strategy. A mixed-solvent system, such as dissolving the crude product in a moderate solvent like ethyl acetate and then adding a nonpolar anti-solvent like hexane, would likely induce precipitation of the purified compound.
- For Drug Development: The poor predicted solubility in nonpolar environments, analogous to lipid bilayers, suggests that the parent acid may have limited passive diffusion. Formulation strategies, such as salt formation (e.g., sodium 3-ethynylbenzoate), would dramatically increase aqueous solubility but would need to be balanced against membrane permeability requirements.

The lack of published quantitative data underscores the importance of performing the experimental work outlined in this guide. By following the robust shake-flask protocol, researchers can generate the reliable, application-specific solubility data needed to unlock the full potential of this versatile chemical building block.

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